molecular formula C10H7F2NO2 B12974019 (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol

(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol

Cat. No.: B12974019
M. Wt: 211.16 g/mol
InChI Key: OGQHCYIMAQMORG-UHFFFAOYSA-N
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Description

(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted with a 3,5-difluorophenyl group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Isoxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. The 3,5-difluorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the hydroxymethyl group provides a site for further functionalization or hydrogen bonding. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or antimicrobial agents, though specific applications require further study .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

[5-(3,5-difluorophenyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H7F2NO2/c11-7-1-6(2-8(12)3-7)10-4-9(5-14)13-15-10/h1-4,14H,5H2

InChI Key

OGQHCYIMAQMORG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=NO2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then subjected to reduction conditions to yield the final product, (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)carboxylic acid.

    Reduction: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its difluorophenyl group can interact with various biological targets, providing insights into enzyme-substrate relationships.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for designing new therapeutic agents.

Industry: In the industrial sector, (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The isoxazole ring can participate in electron delocalization, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol and related compounds from the literature:

Compound Core Heterocycle Substituents Functional Groups Key Properties
(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol Isoxazole 5-(3,5-Difluorophenyl), 3-(hydroxymethyl) Hydroxymethyl Moderate polarity, hydrogen-bonding capability
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 4-(2,4-Difluorophenyl), 5-(phenylsulfonylphenyl), thio-linked phenylethanone Ketone, sulfonyl, thioether High steric bulk, potential protease inhibition
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole Multiple fluorophenyl groups, triazole, pyrazole Fluorine substituents Planar conformation, crystallinity
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Pyrazole Amino, hydroxy, thiophene-carboxylate Ester, amino, hydroxy Electron-rich, potential solubility challenges

Key Observations :

  • Heterocycle Diversity: The isoxazole core in the target compound contrasts with triazoles (e.g., ), thiazoles (), and pyrazoles ().
  • Fluorine Substitution: The 3,5-difluorophenyl group in the target compound differs from 2,4-difluorophenyl () or mono-fluorophenyl () analogs. Fluorine positioning affects electronic properties (e.g., electron-withdrawing effects) and molecular geometry .
  • Functional Groups : The hydroxymethyl group in the target compound offers synthetic flexibility compared to ketones (), esters (), or sulfonyl groups (), which may alter reactivity or toxicity profiles.

Challenges and Opportunities

  • Synthetic Complexity: Introducing the 3,5-difluorophenyl group may require regioselective fluorination, contrasting with simpler mono-fluorinated analogs ().
  • Stability : Isoxazoles are generally less hydrolytically stable than triazoles but more stable than pyrazoles under acidic conditions .

Biological Activity

(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a difluorophenyl group enhances its electronic properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is C10H8F2N2O, with a molecular weight of approximately 210.18 g/mol. The difluorophenyl substitution imparts unique properties that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol has shown promising activity against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in targeting cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell growth at micromolar concentrations.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate key inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in the synthesis of pro-inflammatory mediators.

The biological activity of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is believed to stem from its ability to interact with various protein targets involved in disease processes. Studies have shown that it can bind to enzymes such as COX-1 and COX-2, leading to reduced production of inflammatory cytokines.

Case Studies

  • In Vitro Study on Antimicrobial Activity : A study conducted on several bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Anticancer Evaluation : In a study focusing on breast cancer cell lines, treatment with (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment.

Synthesis Methods

The synthesis of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of Isoxazole Ring : The initial step involves cyclization reactions using appropriate reagents like hydroxylamine derivatives.
  • Substitution Reactions : The difluorophenyl group can be introduced through electrophilic aromatic substitution.
  • Final Hydroxymethylation : The final step involves the introduction of the hydroxymethyl group using formaldehyde or similar agents.

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